(3S)-3-Hydroxy-4-methoxy-4-oxobutanoate
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Overview
Description
(3S)-3-Hydroxy-4-methoxy-4-oxobutanoate is an organic compound with a specific stereochemistry at the third carbon atom. This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a keto group on a butanoate backbone. It is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-4-methoxy-4-oxobutanoate can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.
Industrial Production Methods
In an industrial setting, the preparation of this compound may involve enzyme-assisted extraction and salt-assisted liquid-liquid extraction (SALLE) techniques. These methods are efficient and can produce high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Hydroxy-4-methoxy-4-oxobutanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a diketone, while reduction of the keto group results in a diol.
Scientific Research Applications
(3S)-3-Hydroxy-4-methoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of (3S)-3-Hydroxy-4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can act as a substrate for enzymes, leading to the formation of various metabolites through enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
- (3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium
- Pyrrolopyrazine derivatives
Uniqueness
(3S)-3-Hydroxy-4-methoxy-4-oxobutanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
189751-08-4 |
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Molecular Formula |
C5H7O5- |
Molecular Weight |
147.11 g/mol |
IUPAC Name |
(3S)-3-hydroxy-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/p-1/t3-/m0/s1 |
InChI Key |
RTSODCRZYKSCLO-VKHMYHEASA-M |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)[O-])O |
Canonical SMILES |
COC(=O)C(CC(=O)[O-])O |
Origin of Product |
United States |
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